molecular formula C7H8N4 B13672357 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine

Cat. No.: B13672357
M. Wt: 148.17 g/mol
InChI Key: QNASDLCFQYBNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and an amine group at the 5-position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyridines efficiently . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, the use of automated systems can help in scaling up the production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its ability to interact with receptors can modulate various signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,8H2,1H3

InChI Key

QNASDLCFQYBNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)N

Origin of Product

United States

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